molecular formula C13H16BrF2NO2 B13924513 tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate

tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate

Cat. No.: B13924513
M. Wt: 336.17 g/mol
InChI Key: YVYVPGSYTTWBBW-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate is an organic compound with the molecular formula C13H16BrF2NO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and two fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate typically involves multiple steps. One common method starts with the bromination of a suitable benzylcarbamate precursor. The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent. The tert-butyl group is often introduced via a tert-butylation reaction using tert-butyl bromide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylcarbamates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate include:

  • tert-Butyl 4-bromo-2-(trifluoromethyl)benzylcarbamate
  • tert-Butyl 4-chloro-2-(difluoromethyl)benzylcarbamate
  • tert-Butyl 4-bromo-2-(fluoromethyl)benzylcarbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both bromine and difluoromethyl groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C13H16BrF2NO2

Molecular Weight

336.17 g/mol

IUPAC Name

tert-butyl N-[[4-bromo-2-(difluoromethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H16BrF2NO2/c1-13(2,3)19-12(18)17-7-8-4-5-9(14)6-10(8)11(15)16/h4-6,11H,7H2,1-3H3,(H,17,18)

InChI Key

YVYVPGSYTTWBBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)F

Origin of Product

United States

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